Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxybenzyl chloride with pyrrole-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2-iodobenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that may contribute to various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting key findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyrrole ring substituted at the 5-position with a methoxybenzyl group and a carboxylate moiety. The general structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. A study focused on the synthesis and evaluation of various pyrrole derivatives found that certain compounds demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL) .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been explored through their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that some pyrrole compounds selectively inhibited COX-2 with high potency, suggesting their utility in treating inflammatory conditions . For example, compound MPO-0029 was identified as a potent COX-2 inhibitor with an IC50 of 6.0 nM, demonstrating the relevance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituent Effects : The presence of the methoxy group on the benzyl moiety enhances lipophilicity and potentially increases membrane permeability, which is crucial for antimicrobial efficacy.
- Pyrrole Ring Modifications : Variations in substituents on the pyrrole ring can significantly influence the binding affinity to biological targets, as demonstrated by docking studies that elucidated interaction patterns with COX enzymes .
Case Study 1: Antimicrobial Evaluation
A comprehensive investigation into the antimicrobial properties of this compound involved testing against various bacterial strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | < 8 | Antimicrobial |
Isoniazid | 0.25 | Control (Antitubercular) |
Ciprofloxacin | 2 | Control (Antibacterial) |
Case Study 2: Anti-inflammatory Mechanism
In a study evaluating the anti-inflammatory effects of pyrrole derivatives, this compound was shown to reduce PGE2 production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-4-3-5-10(13)9-11-7-8-12(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3 |
InChI Key |
LYOXAIQYYOCXSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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